1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group substituted with methoxy groups, a hydroxyethyl group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of urea bonds. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting materials are often protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Formation of Urea Bonds: The protected intermediates are then reacted with isocyanates or carbamates to form the urea bonds.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea: Lacks the thiophene ring, which may result in different biological activities and properties.
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a thiophene ring, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O4S, with a molecular weight of approximately 358.44 g/mol. The compound features a urea functional group, which is known for its role in various biological activities.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C18H22N2O4S |
Molecular Weight | 358.44 g/mol |
Melting Point | Not available |
LogP | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea have shown inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study: Anticancer Properties
A study investigated the effects of urea derivatives on human cancer cell lines such as Mia PaCa-2 and PANC-1. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Urea derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings on Antimicrobial Effects
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect observed |
Escherichia coli | Moderate activity |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in tumor progression.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancerous cells.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity, improving cellular uptake.
- Hydroxyl Group Influence : The hydroxyl group contributes to hydrogen bonding interactions, potentially increasing binding affinity to target proteins.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-6-7-24-16(11)13(20)10-19-17(21)18-9-12-4-5-14(22-2)15(8-12)23-3/h4-8,13,20H,9-10H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFCHSNBWSKNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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